(E)-[(2,4-dichlorophenyl)methoxy]({[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-[(2,4-dichlorophenyl)methoxy]({[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene})amine is a useful research compound. Its molecular formula is C19H14Cl2F3N3OS and its molecular weight is 460.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial activities. For instance, a series of 1,2,3-triazolyl pyrazole derivatives were synthesized via a Vilsmeier–Haack reaction approach and screened for in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. Some of these compounds displayed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities. Their anti-bacterial effectiveness was further supported by in silico molecular docking studies, suggesting their potential as inhibitors of certain bacterial enzymes (Bhat et al., 2016).
Organic Synthesis and Catalysis
Research into pyrazole derivatives has also explored their utility in organic synthesis and catalysis. For example, pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions to produce various compounds, including pyrazolo[4,3-c]pyridines, through microwave-assisted reactions (Vilkauskaitė et al., 2011). Additionally, the use of sulfuric acid derivatives as recyclable catalysts for the condensation reaction between aromatic aldehydes and pyrazolone has been reported, showcasing the green chemistry aspects of pyrazole derivative synthesis (Tayebi et al., 2011).
Structural and Spectroscopic Studies
Structural and spectroscopic investigations of pyrazole derivatives have provided detailed insights into their chemical properties and potential applications. For example, studies on the synthesis, structure, and properties of pyrazole-4-carbaldehyde oximes have revealed how these compounds react under certain conditions, offering a glimpse into their reactivity and potential applications in further chemical transformations (Attaryan et al., 2012).
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2F3N3OS/c1-27-18(29-14-5-3-2-4-6-14)15(17(26-27)19(22,23)24)10-25-28-11-12-7-8-13(20)9-16(12)21/h2-10H,11H2,1H3/b25-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKUBVYBVMLJFU-KIBLKLHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.